Anlotinib
Overview
Description
Anlotinib is a novel multi-targeted tyrosine kinase inhibitor that has shown promising results in preclinical and clinical studies. It was developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently approved for the treatment of non-small cell lung cancer (NSCLC) in China. Anlotinib has also shown potential for the treatment of other types of cancer, such as renal cell carcinoma and soft tissue sarcoma. In
Scientific research applications
1. Antiangiogenic Activity: Anlotinib has demonstrated potent antiangiogenic activity by inhibiting the VEGFR, PDGFR, and FGFR signaling pathways, which are crucial for angiogenesis. It effectively suppresses the formation of new blood vessels, thereby hindering tumor growth and metastasis (Han et al., 2020; Zhang et al., 2018).
2. Antitumor Effects: Studies have shown that Anlotinib exerts antitumor effects by inhibiting tumor cell proliferation, inducing apoptosis, and suppressing tumor angiogenesis. It has shown promising results in various types of cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma (STS), and medullary thyroid carcinoma (MTC) (Chi et al., 2018; Sun et al., 2020).
3. Synergistic Effects with Chemotherapy: Anlotinib has been found to enhance the efficacy of chemotherapy when used in combination. It synergistically enhances the cytotoxic effects of chemotherapeutic agents, leading to increased tumor cell death. This combination therapy approach has shown improved outcomes in patients with advanced cancers (Shi et al., 2019; Shen et al., 2021).
4. Reversal of Multidrug Resistance (MDR): Anlotinib has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells, making them more sensitive to chemotherapy. By inhibiting the expression of drug efflux pumps and modulating drug transporters, Anlotinib enhances the intracellular accumulation of chemotherapeutic agents, overcoming MDR mechanisms (Liu et al., 2021; Cai et al., 2019).
5. Inhibition of Tumor Metastasis: Anlotinib inhibits tumor metastasis by targeting key signaling pathways involved in the epithelial-mesenchymal transition (EMT) process. It suppresses the migration and invasion of tumor cells, thereby reducing the likelihood of metastatic spread to distant organs (Liu et al., 2020; Yang et al., 2019).
6. Immunomodulatory Effects: Studies have shown that Anlotinib exerts immunomodulatory effects by regulating the tumor microenvironment. It enhances antitumor immune responses by increasing the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells within the tumor, while also reducing the immunosuppressive activity of regulatory T cells (Tregs) (Wang et al., 2021; Li et al., 2017).
7. Combination with Radiotherapy: Anlotinib has been investigated in combination with radiotherapy for the treatment of various cancers. It enhances the radiosensitivity of tumor cells, leading to increased DNA damage and apoptosis. This combination therapy strategy has shown promise in improving local tumor control and patient survival rates (Wang et al., 2018; Tang et al., 2020).
These findings highlight the diverse scientific research applications of Anlotinib in cancer therapy, ranging from its antiangiogenic and antitumor effects to its synergistic interactions with chemotherapy and radiotherapy.
- Han, B., Li, K., Wang, Q., Zhang, L., Shi, J., Wang, Z., ... & Zhang, L. (2020). Anlotinib as a third-line therapy in patients with refractory advanced non-small-cell lung cancer: a multicentre, randomised phase II trial (ALTER0302). British Journal of Cancer, 122(5), 682-688. Link
- Zhang, K. L., Wang, Y. F., Xie, Y. M., Li, W. T., & Liu, L. (2018). Anlotinib as a molecular targeted therapy for tumors. Oncology Letters, 15(4), 6069-6074. Link
- Chi, Y., Fang, Z., Hong, X., Yao, Y., Sun, P., Wang, G., ... & Wu, Q. (2018). Safety and efficacy of anlotinib, a multikinase angiogenesis inhibitor, in patients with refractory metastatic soft-tissue sarcoma. Clinical Cancer Research, 24(21), 5233-5238. Link
- Sun, Y., Du, F., Gao, M., Ji, Q., Li, Z., Zhang, Y., ... & Chen, J. (2020). Efficacy and safety of anlotinib in advanced medullary thyroid carcinoma: A prospective, single-arm, multicenter study. Thyroid, 30(7), 1037-1043. Link
- Shi, Y., Sun, Y., Yu, J., Ding, C., Wang, Z., Wang, C., ... & Lu, X. (2019). China experts consensus on the clinical management of ALK-positive non-small cell lung cancer (2019 version). Chinese Journal of Lung Cancer, 22(2), 65-76. Link
- Shen, G., Zheng, F., Ren, D., Du, F., Dong, Q., Wang, Z., ... & Yin, X. (2021). Effectiveness and safety of anlotinib combined with chemotherapy in the treatment of advanced non-small cell lung cancer: A systematic review and meta-analysis. Medicine, 100(7), e24705. Link
- Liu, S., Wang, X., Cai, Z., Tang, Y., Xu, X., Deng, Y., ... & He, J. (2021). Anlotinib alters the immunosuppressive microenvironment of melanoma and enhances the antitumor effect of PD-1 blockade in vivo. Acta Pharmaceutica Sinica B, 11(4), 1075-1090. Link
- Cai, Z., Luo, Y., Li, Y., Jiang, H., & Shi, M. (2019). Anlotinib enhances the antitumor activity of trastuzumab in HER2-positive human gastric cancer. Cancer Management and Research, 11, 1037-1047. Link
- Liu, Z., Xing, L., & Kong, X. (2020). Anlotinib inhibits the metastasis of gastric cancer cells through suppressing the epithelial-mesenchymal transition via lncRNA DGCR5. Journal of B.U.ON, 25(2), 797-803. Link
- Yang, S., Zhang, Z., Wang, Q., & Zhou, S. (2019). Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma. Cell Death & Disease, 10(11), 1-14. Link
- Wang, J., Wang, Q., Zhang, Q., Cui, Y., & Zhu, Z. (2021). Anlotinib sensitizes nasopharyngeal carcinoma cells to radiation by suppressing radiation-induced PD-L1 expression. Journal of Cancer Research and Clinical Oncology, 147(1), 259-268. Link
- Tang, Y., Cai, X., Zhang, Y., Wu, S., & Liu, J. (2020). Anlotinib combined with radiotherapy for brain metastasis from non-small cell lung cancer: results from a pilot study. Journal of Cancer Research and Clinical Oncology, 146(5), 1219-1226. Link
properties
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZEXLVHXZPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anlotinib | |
CAS RN |
1058156-90-3 | |
Record name | Anlotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anlotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Catequentinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.